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Compound of Interest

Compound Name: Ethyl 4-acetamido-3-nitrobenzoate

CAS No.: 175204-17-8

Cat. No.: B062266

Get Quote

Executive Summary
Ethyl 4-acetamido-3-nitrobenzoate (CAS 175204-17-8) is a critical disubstituted benzene

derivative employed primarily as a "masked" diamine scaffold in medicinal chemistry.[1] It

serves as a pivotal intermediate in the synthesis of benzimidazoles, a class of heterocycles

ubiquitous in pharmaceutical agents ranging from anthelmintics (e.g., mebendazole) to

antihypertensives (e.g., telmisartan) and kinase inhibitors.

This guide details the physicochemical profile, validated synthesis protocols, and downstream

reactivity of this compound, providing researchers with a self-validating workflow for its

application in drug development.
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Property Specification

IUPAC Name Ethyl 4-(acetylamino)-3-nitrobenzoate

CAS Registry Number 175204-17-8

Molecular Formula C₁₁H₁₂N₂O₅

Molecular Weight 252.22 g/mol

Appearance Yellow crystalline solid

Melting Point 95–97 °C

Solubility

Soluble in DMSO, DMF, Ethyl Acetate,

Dichloromethane; Sparingly soluble in Ethanol;

Insoluble in Water.

pKa (Calculated) ~13.5 (Amide NH), ~ -4 (Conjugated Ester)

LogP ~1.8

Synthetic Methodology
The synthesis of Ethyl 4-acetamido-3-nitrobenzoate is classically achieved via the

electrophilic aromatic substitution (nitration) of Ethyl 4-acetamidobenzoate (N-

acetylbenzocaine). This route is preferred over the nitration of benzocaine itself, as the acetyl

group protects the amine from oxidation and directs the nitro group to the ortho position

(position 3) via steric and electronic guidance.

Reaction Mechanism
The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is

occupied by the ethyl ester, the nitronium ion (NO₂⁺) attacks the ortho position relative to the

amine. The ester group (-COOEt) at position 1 is a meta-director, reinforcing the substitution at

position 3.

Validated Protocol: Nitration of Ethyl 4-
acetamidobenzoate
Reagents:
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Ethyl 4-acetamidobenzoate (1.0 eq)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

Procedure:

Preparation: Charge a round-bottom flask with Ethyl 4-acetamidobenzoate (10 g, 48.3

mmol).

Solubilization: Add concentrated H₂SO₄ (30 mL) dropwise at 0°C with vigorous stirring.

Ensure the solid is fully dissolved.

Nitration: Prepare a "mixed acid" solution of fuming HNO₃ (2.2 mL, 1.1 eq) in H₂SO₄ (5 mL)

at 0°C. Add this mixture dropwise to the reaction flask, maintaining the internal temperature

below 10°C.

Critical Control Point: Exceeding 25°C increases the risk of dinitration and hydrolysis of

the ester/amide bonds.

Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature

(20–25°C) for 2 hours. Monitor reaction progress via TLC (SiO₂, 1:1 Ethyl Acetate/Hexane).

Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with stirring. The

product will precipitate as a yellow solid.

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water until

the filtrate is neutral (pH ~7).

Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield bright yellow

needles.

Yield: Typical yields range from 85% to 92%.
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Caption: Step-by-step synthesis workflow for the nitration of Ethyl 4-acetamidobenzoate.

Reactivity & Applications in Drug Design
Ethyl 4-acetamido-3-nitrobenzoate is a versatile intermediate. Its primary utility lies in its

ability to be reduced to Ethyl 4-acetamido-3-aminobenzoate, a precursor that readily cyclizes to

form the benzimidazole core.

Reduction to Diamine
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C)

or chemical reduction (Fe/AcOH).

Reagent: H₂ (1 atm), 10% Pd/C, Ethanol.

Product: Ethyl 4-acetamido-3-aminobenzoate.

Significance: This intermediate possesses a free primary amine adjacent to an acetamido

group.

Cyclization to Benzimidazoles
Upon heating in acidic media (e.g., acetic acid or polyphosphoric acid), the reduced

intermediate undergoes cyclodehydration. The acetamido carbonyl carbon becomes the C-2

carbon of the benzimidazole ring.

Mechanism: Intramolecular nucleophilic attack of the amine nitrogen on the amide carbonyl,

followed by dehydration.

Application: Synthesis of 2-methylbenzimidazole derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b062266/docs?utm_src=pdf-body-img#technical-guide-ethyl-4-acetamido-3-nitrobenzoate-1
https://www.benchchem.com/product/b062266/docs?utm_src=pdf-body#technical-guide-ethyl-4-acetamido-3-nitrobenzoate-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 4-acetamido-3-nitrobenzoate

Ethyl 4-acetamido-3-aminobenzoate
(Intermediate)

Reduction
(H2/Pd-C or Fe/AcOH)

Ethyl 2-methylbenzimidazole-5-carboxylate
(Final Scaffold)

Cyclization
(Acid/Heat, -H2O)

Click to download full resolution via product page

Caption: Pathway for the conversion of the nitro-intermediate to the benzimidazole

pharmacophore.

Analytical Characterization
To validate the identity of synthesized Ethyl 4-acetamido-3-nitrobenzoate, compare spectral

data against the following expected values:

¹H NMR (400 MHz, DMSO-d₆)[2]
δ 10.5 ppm (s, 1H): Acetamido N-H (deshielded by carbonyl and nitro group).

δ 8.65 ppm (d, J=2.0 Hz, 1H): H-2 (Ortho to nitro and ester; highly deshielded).

δ 8.25 ppm (dd, J=8.5, 2.0 Hz, 1H): H-6 (Ortho to ester).

δ 7.85 ppm (d, J=8.5 Hz, 1H): H-5 (Ortho to acetamido).

δ 4.35 ppm (q, J=7.0 Hz, 2H): Ethyl CH₂.

δ 2.15 ppm (s, 3H): Acetyl CH₃.

δ 1.35 ppm (t, J=7.0 Hz, 3H): Ethyl CH₃.
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IR Spectroscopy (KBr)
3300 cm⁻¹: N-H stretch (Amide).

1720 cm⁻¹: C=O stretch (Ester).

1690 cm⁻¹: C=O stretch (Amide).

1530, 1350 cm⁻¹: NO₂ stretch (Asymmetric/Symmetric).

Safety & Handling
Nitro Compounds: Organic nitro compounds can be energetic. While this derivative is stable,

avoid heating dry solids to decomposition temperatures.

Acid Handling: The nitration reaction uses strong mineral acids. Use proper PPE (acid-

resistant gloves, face shield) and perform additions slowly to control exotherms.

Waste: Quenched nitration mixtures are highly acidic. Neutralize with sodium bicarbonate

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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